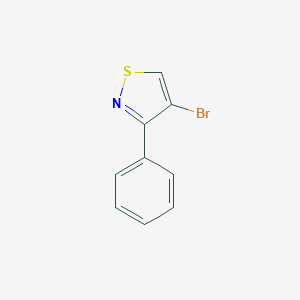
1-Phenyl-2-benzylaminopropane
Vue d'ensemble
Description
1-Phenyl-2-benzylaminopropane, also known by its molecular formula C16H19N, is a chemical compound .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-2-benzylaminopropane consists of 16 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact mass is 225.151749610 g/mol .Physical And Chemical Properties Analysis
1-Phenyl-2-benzylaminopropane has a molecular weight of 225.33 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 5. The topological polar surface area is 12 Ų .Applications De Recherche Scientifique
Psychiatric Disorder Treatment
Norbenzphetamine has been studied for its potential in treating psychiatric disorders due to its structural similarity to amphetamine-type stimulants. These compounds have shown efficacy in treating conditions such as attention deficit hyperactivity disorder (ADHD) and drug dependence. For instance, similar compounds have been used to reduce ADHD symptoms effectively in both children and adults .
Drug Dependence Therapy
The compound’s amphetamine-like properties suggest it could be beneficial in drug dependency therapy. Research on related stimulants has demonstrated promising results in treating drug withdrawal symptoms, particularly for substances like cocaine and opioids .
Post-Traumatic Stress Disorder (PTSD)
Amphetamine analogs, which share a similar structure to Norbenzphetamine, have been explored for use in MDMA-assisted psychotherapy. This innovative approach has led to sustained reductions in PTSD symptoms and has shown promise in managing anxiety related to life-threatening illnesses .
Obesity Management
Due to its stimulant effects, Norbenzphetamine could be investigated for its potential in obesity management. Related compounds have been used to treat obesity by reducing appetite and increasing energy expenditure, which could be a possible application for Norbenzphetamine .
Neurological Research
Norbenzphetamine may serve as a tool in neurological research to understand the brain’s response to stimulants. Studies on addiction have identified biological and environmental risk factors, and compounds like Norbenzphetamine can help in exploring the genetic variations that contribute to compulsive drug use .
Chemical Synthesis Intermediate
In the field of chemistry, Norbenzphetamine could be used as an intermediate in the synthesis of other compounds. Its structure makes it a potential candidate for creating novel molecules with therapeutic applications .
Pharmacological Studies
As a compound with amphetamine-like properties, Norbenzphetamine can be used in pharmacological studies to develop new medications. Its effects on neurotransmitter release could be valuable in creating drugs that modulate brain activity for various therapeutic purposes .
Ethical and Regulatory Considerations
The synthesis and application of compounds like Norbenzphetamine raise important ethical and regulatory considerations. Scientists must navigate the balance between innovation and public safety, ensuring that research and development are conducted responsibly .
Mécanisme D'action
Target of Action
Norbenzphetamine, also known as 1-Phenyl-2-benzylaminopropane, primarily targets the nerve terminals of the lateral hypothalamic feeding center . These nerve terminals store neurotransmitters such as norepinephrine and dopamine, which play crucial roles in various physiological functions, including appetite regulation .
Mode of Action
Norbenzphetamine interacts with its targets by stimulating the release of norepinephrine and dopamine from their storage sites . This interaction is mediated through the binding of norbenzphetamine to Vesicular Monoamine Transporter 2 (VMAT2), inhibiting its function and causing a release of these neurotransmitters into the synaptic cleft .
Biochemical Pathways
The metabolism of norbenzphetamine involves several steps. It starts with benzphetamine (Bz) being metabolized to norbenzphetamine (NorBz). NorBz is then converted to N-hydroxynorbenzphetamine, which further leads to N-benzylethyl-alpha-phenylnitrone, and finally to 2-nitroso-1-phenylpropane . The last product forms a complex with cytochrome P-450, a group of enzymes that play a key role in drug metabolism .
Pharmacokinetics
The pharmacokinetics of norbenzphetamine, like other drugs, involves absorption, distribution, metabolism, and excretion . . It’s important to note that the pharmacokinetic characteristics of drugs can be influenced by various factors, including dose, route of administration, drug formulation, and bioavailability .
Result of Action
The primary result of norbenzphetamine’s action is a decrease in appetite . By stimulating the release of norepinephrine and dopamine, norbenzphetamine reduces the sensation of hunger, thereby reducing caloric intake . This makes it a potential therapeutic agent for weight management.
Action Environment
The action, efficacy, and stability of norbenzphetamine, like other drugs, can be influenced by various environmental factors. These factors can range from the chemical environment within the body to larger scale environmental factors . For instance, changes in the body’s chemical environment can affect how the drug is absorbed, distributed, metabolized, and excreted . On a larger scale, factors such as air pollution and green space have been shown to impact mental health, which could potentially influence the efficacy of drugs like norbenzphetamine .
Propriétés
IUPAC Name |
N-benzyl-1-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCDKDGHTWGGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910755 | |
| Record name | 1-Phenyl-2-(benzylamino)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-benzylaminopropane | |
CAS RN |
1085-42-3, 57378-23-1 | |
| Record name | Benzylamphetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1085-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norbenzphetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylamphetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057378231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(benzylamino)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl(1-phenylpropan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLAMPHETAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OV1CK7BED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[a,o]perylene](/img/structure/B92097.png)
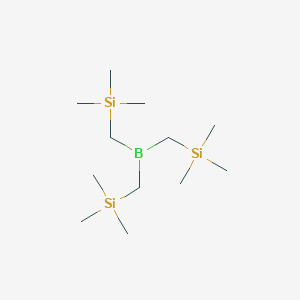
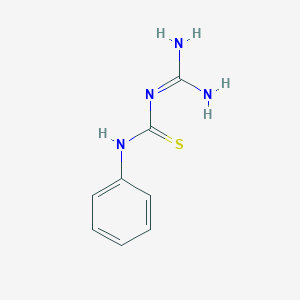
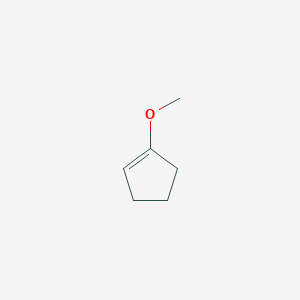
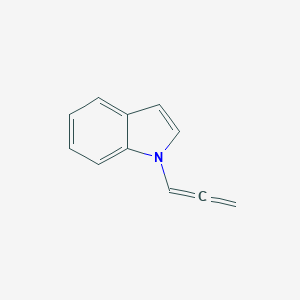
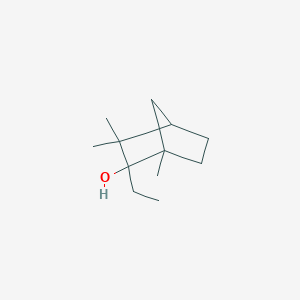
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
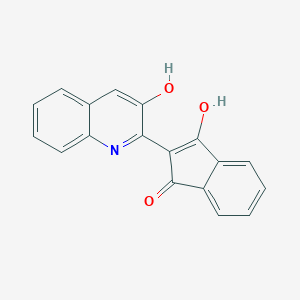


![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

